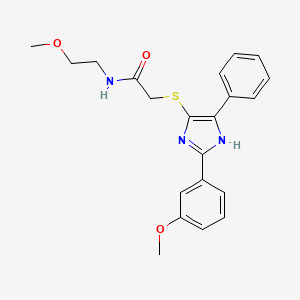
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C24H16ClN3OS and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Frolov et al. (2005) explored the reduction of similar compounds, leading to derivatives that were confirmed via X-ray diffraction analysis. This suggests applications in synthesizing specific derivatives for further research and development (Frolov et al., 2005).
Applications in Corrosion Inhibition
- Kaya et al. (2016) conducted a study on thiazole derivatives (including similar compounds) for their potential as corrosion inhibitors for iron, using quantum chemical and molecular dynamics simulations. This indicates the use of such compounds in material sciences, particularly in protecting metals from corrosion (Kaya et al., 2016).
Molecular Docking and Quantum Chemical Calculations
- Research by Viji et al. (2020) involved molecular structure analysis and spectroscopic data of similar compounds, highlighting their potential in biological studies, particularly for understanding molecular interactions and docking processes (Viji et al., 2020).
Spectral Characterization and Antibacterial Activity
- Shahana and Yardily (2020) synthesized and characterized novel compounds related to (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, providing insights into their structural and antibacterial properties. This underscores the compound's relevance in developing new antibacterial agents (Shahana & Yardily, 2020).
Optical Limiting and Photonic Applications
- Anandan et al. (2018) examined thiophene dyes similar to the compound for their nonlinear optical limiting behavior, which is vital for photonic or optoelectronic devices. This suggests its potential use in developing materials for optical communications and eye/sensor protection (Anandan et al., 2018).
Fungicidal Activity
- A study by Shen De-long (2010) on thiazolylacrylonitriles, similar to the compound , indicated notable fungicidal activity, particularly against Colletotrichum gossypii, suggesting its potential use in agricultural applications (Shen De-long, 2010).
Computational and Antimicrobial Studies
- Kubba and Rahim (2018) synthesized derivatives of similar compounds and evaluated their antimicrobial activity. Computational studies aided in understanding the structure-activity relationship, indicating applications in pharmaceutical research (Kubba & Rahim, 2018).
Propiedades
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3OS/c25-19-8-6-17(7-9-19)23-16-30-24(28-23)18(14-26)15-27-20-10-12-22(13-11-20)29-21-4-2-1-3-5-21/h1-13,15-16,27H/b18-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAAIUUIGSIDDQ-OBGWFSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

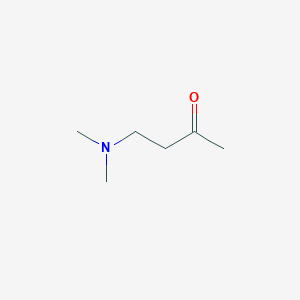
![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2417688.png)
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea](/img/structure/B2417689.png)
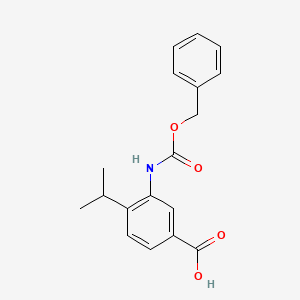

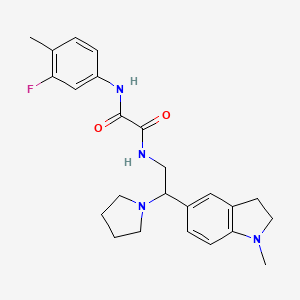
![N-(2-furylmethyl)-3-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide](/img/structure/B2417694.png)
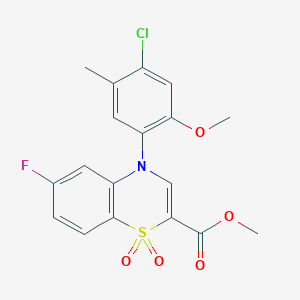
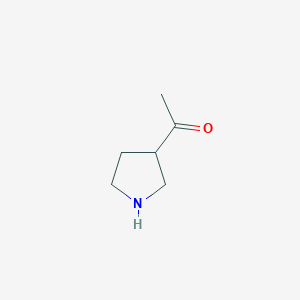
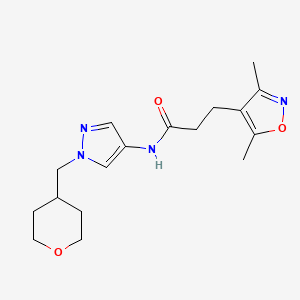
![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)
![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2417702.png)
